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molecular formula C16H10ClOP B8623950 6H-Benzo[e]naphth[2,1-c][1,2]oxaphosphorin, 6-chloro- CAS No. 185548-88-3

6H-Benzo[e]naphth[2,1-c][1,2]oxaphosphorin, 6-chloro-

Cat. No. B8623950
M. Wt: 284.67 g/mol
InChI Key: KDXZQAGKGPCJBV-UHFFFAOYSA-N
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Patent
US05739372

Procedure details

60 g (0.273 mol) of o-naphthylphenol and 0.6 g of zinc chloride are heated to 200° C. while stirring. 46 g (0.335 mol) of phosphorus trichloride are then added dropwise over a period of 5 hours and the mixture is subsequently stirred further for 4 hours under reflux. The off-gas (HCl) eliminated is conducted away. The mixture is then cooled and the excess phosphorus trichloride is distilled off under reduced pressure. The residue is distilled at a bath temperature of from 200° to 225° C. and 0.2 mbar by means of a bulb tube. This gives 51 g of 6-chloro-6H-benzo[e]naphth[2,1-c][1,21]oxaphosphorin which solidify in crystalline form. This corresponds to a yield of 66% of theory.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[OH:17])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[P:18](Cl)(Cl)[Cl:19].Cl>[Cl-].[Zn+2].[Cl-]>[Cl:19][P:18]1[C:2]2[CH:3]=[CH:4][C:5]3[C:10]([C:1]=2[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17]1)=[CH:9][CH:8]=[CH:7][CH:6]=3 |f:3.4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C1=C(C=CC=C1)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is subsequently stirred further for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
DISTILLATION
Type
DISTILLATION
Details
the excess phosphorus trichloride is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at a bath temperature of from 200° to 225° C. and 0.2 mbar by means of a bulb tube

Outcomes

Product
Name
Type
Smiles
ClP1OC2=C(C3=C1C=CC1=CC=CC=C13)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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